4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 3-oxopropanenitriles with alkenes mediated by manganese (III) acetate using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidizing agent . This method allows for the formation of the furan and thiophene rings in the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and manganese (III) acetate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another heterocyclic compound with furan rings, used in organic electronics.
Thiadiazolo[3,4-c]pyridine: A compound with similar electronic properties, used in OFETs.
Uniqueness
4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of furan and thiophene rings, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
956117-78-5 |
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Molecular Formula |
C14H8N2O2S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-(furan-3-yl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8N2O2S/c15-7-11-10(9-3-4-18-8-9)6-12(16-14(11)17)13-2-1-5-19-13/h1-6,8H,(H,16,17) |
InChI Key |
PIVAYLXEQUTNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=COC=C3 |
Origin of Product |
United States |
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